molecular formula C20H22N4OS B15204122 N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide

Cat. No.: B15204122
M. Wt: 366.5 g/mol
InChI Key: DIERATBVLCUTNF-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-ethylphenyl group: This can be achieved through a substitution reaction, where the 2-ethylphenyl group is introduced using a suitable electrophile.

    Formation of the acetamide linkage: This step involves the reaction of the amine group with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide
  • N-(2-Methylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide

Uniqueness

N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide is unique due to the presence of the 2-ethylphenyl group, which may impart specific chemical and biological properties that differ from its analogs

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetamide

InChI

InChI=1S/C20H22N4OS/c1-2-13-7-3-5-9-15(13)24-17(25)11-21-19-18-14-8-4-6-10-16(14)26-20(18)23-12-22-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25)(H,21,22,23)

InChI Key

DIERATBVLCUTNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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